1-Methylcycloheptan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of complex amines and their derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. In the context of 1-Methylcycloheptan-1-amine, although none of the provided papers directly discuss this compound, they offer insights into related synthetic methodologies that could be adapted for its synthesis.
For instance, the synthesis of tricyclic amines from acyclic enolizable aldehydes through a tandem one-pot reaction involving condensation, cyclization (N-alkylation), and dipolar cycloaddition is described . This method, while not directly applicable to 1-Methylcycloheptan-1-amine, showcases the potential for creating complex cyclic amines from simpler precursors. Similarly, the amination of methylcyclohexane to form 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride demonstrates a direct amination approach that could potentially be modified for the synthesis of 1-Methylcycloheptan-1-amine .
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and physical properties. The paper discussing the synthesis and crystal structure of a methionine analogue provides an example of how X-ray crystallography can be used to determine the conformation of cyclic amines . Although the compound studied is not 1-Methylcycloheptan-1-amine, the techniques and comparisons made with related structures could be relevant for analyzing the molecular structure of 1-Methylcycloheptan-1-amine.
Chemical Reactions Analysis
Chemical reactions involving amines can lead to a variety of products depending on the conditions and reagents used. The conversion of methylcyclohexane to 1-amino-1-methylcyclohexane is an example of a direct amination reaction . Additionally, the photo-induced autorecycling oxidation of amines to imines demonstrates the reactivity of amines under photochemical conditions . These studies provide a glimpse into the types of reactions that 1-Methylcycloheptan-1-amine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The electrochemical oxidation of a conformationally restricted methionine analogue and the subsequent shift in oxidation potential due to neighboring group participation highlight the importance of molecular structure in determining the properties of cyclic amines . While the paper does not discuss 1-Methylcycloheptan-1-amine specifically, the principles outlined could be applied to predict its electrochemical behavior.
Safety And Hazards
properties
IUPAC Name |
1-methylcycloheptan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(9)6-4-2-3-5-7-8/h2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBQUPOHNJFBQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561978 | |
Record name | 1-Methylcycloheptan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcycloheptan-1-amine | |
CAS RN |
98486-54-5 | |
Record name | 1-Methylcycloheptan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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